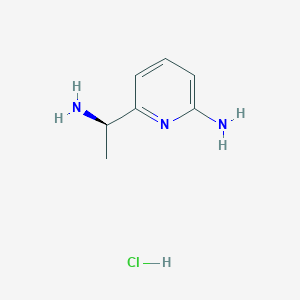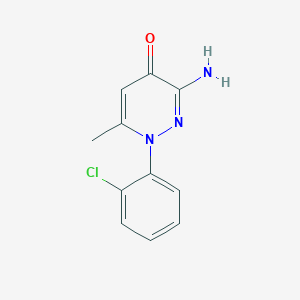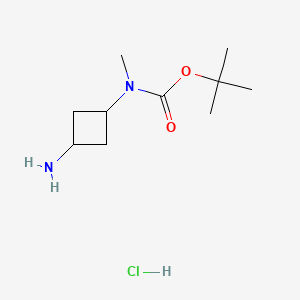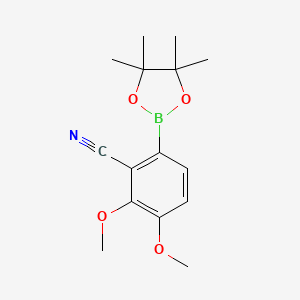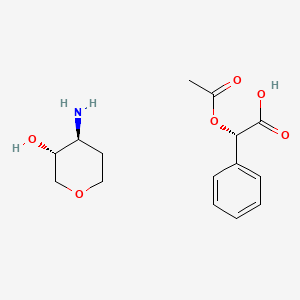
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including an acetoxy group, a phenyl ring, and an aminotetrahydropyran moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol can be achieved through a multi-step process involving the following key steps:
Formation of (2S)-2-acetoxy-2-phenyl-acetic acid: This step typically involves the acetylation of (2S)-2-phenylacetic acid using acetic anhydride in the presence of a catalyst such as pyridine.
Synthesis of (3R,4S)-4-aminotetrahydropyran-3-ol: This intermediate can be prepared through the reduction of a suitable precursor, such as (3R,4S)-4-nitrotetrahydropyran-3-ol, using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives using oxidizing agents such as potassium permanganate.
Reduction: The acetoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the tetrahydropyran ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated tetrahydropyran derivatives.
Scientific Research Applications
The compound (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of enzymes involved in metabolic pathways. The phenyl ring can interact with hydrophobic pockets in proteins, influencing their conformation and function. The aminotetrahydropyran moiety can form hydrogen bonds with biological macromolecules, affecting their stability and activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxy-2-phenyl-acetic acid: Lacks the acetoxy group, resulting in different reactivity and biological activity.
(3R,4S)-4-nitrotetrahydropyran-3-ol: Contains a nitro group instead of an amino group, leading to distinct chemical properties and applications.
Uniqueness
The unique combination of functional groups in (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H21NO6 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
(2S)-2-acetyloxy-2-phenylacetic acid;(3R,4S)-4-aminooxan-3-ol |
InChI |
InChI=1S/C10H10O4.C5H11NO2/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8;6-4-1-2-8-3-5(4)7/h2-6,9H,1H3,(H,12,13);4-5,7H,1-3,6H2/t9-;4-,5-/m00/s1 |
InChI Key |
BYBWLJMVAXWKQG-RMGHRCJZSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)O.C1COC[C@@H]([C@H]1N)O |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)O.C1COCC(C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


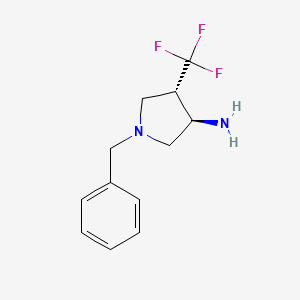
![1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)
![6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine](/img/structure/B13900678.png)
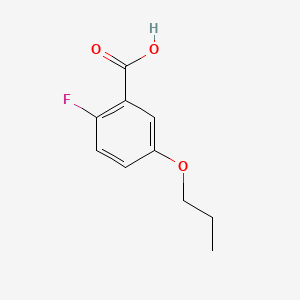
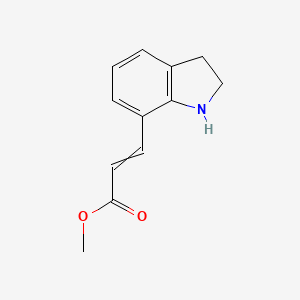
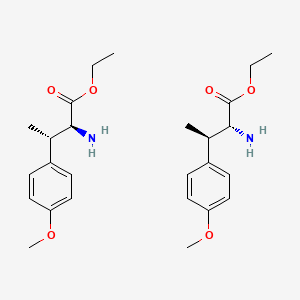
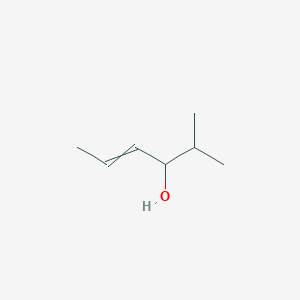
![2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13900705.png)
![3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)
